molecular formula C26H20ClFN2O4 B2933475 ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-48-1

ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2933475
CAS No.: 1114835-48-1
M. Wt: 478.9
InChI Key: AGRWZKHDGAXQAM-UHFFFAOYSA-N
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Description

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenyl group, and a carbamoyl group

Scientific Research Applications

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated quinoline.

    Carbamoylation: The carbamoyl group is introduced through a reaction with an isocyanate derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate: Unique due to its specific substitution pattern and functional groups.

    Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-methylquinoline-6-carboxylate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-2-phenylquinoline-5-carboxylate: Similar structure but with the carboxylate group at a different position.

Uniqueness

This compound is unique due to its specific combination of functional groups and substitution pattern, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.

Properties

IUPAC Name

ethyl 4-[2-(4-chloro-2-fluoroanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O4/c1-2-33-26(32)17-8-10-21-19(12-17)24(14-23(29-21)16-6-4-3-5-7-16)34-15-25(31)30-22-11-9-18(27)13-20(22)28/h3-14H,2,15H2,1H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGRWZKHDGAXQAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=C(C=C(C=C3)Cl)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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